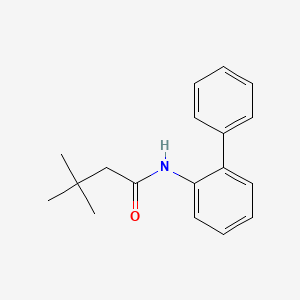![molecular formula C15H16N2O3S B5767649 N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPA, is a synthetic compound that has been used extensively in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in different fields. In
作用機序
The mechanism of action of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to act as a dopamine receptor antagonist. This compound binds to dopamine receptors in the brain and inhibits their activity, leading to a decrease in dopamine release. This, in turn, can affect various physiological processes, including motor function, cognition, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of certain enzymes and proteins. In the brain, this compound has been shown to affect the release of dopamine and other neurotransmitters, leading to changes in motor function, cognition, and mood.
実験室実験の利点と制限
One of the main advantages of using N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its unique properties, which make it a useful tool for studying various physiological processes. This compound is also relatively easy to synthesize and has a low toxicity profile, making it a safe choice for researchers. However, one of the limitations of using this compound is its specificity for dopamine receptors, which may limit its use in certain studies.
将来の方向性
There are several future directions for N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide research. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs to enhance their effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a useful tool for studying various physiological processes, and its low toxicity profile makes it a safe choice for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
合成法
The synthesis of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps. The starting material is 4-aminobenzamide, which is then reacted with methyl p-toluenesulfonate to form N-methyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to produce this compound.
科学的研究の応用
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been used in various scientific studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain and to investigate the effects of drugs on these receptors. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16-15(18)12-8-10-13(11-9-12)17(2)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXHOTZZIQFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
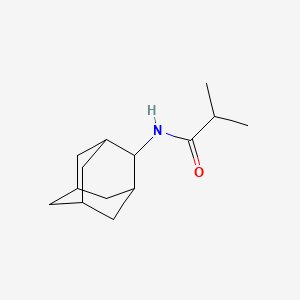
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

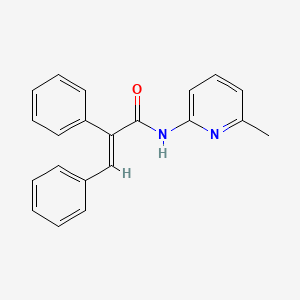
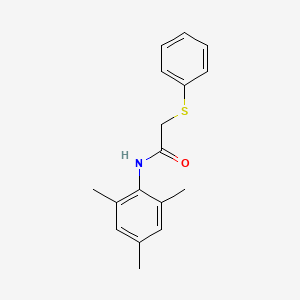
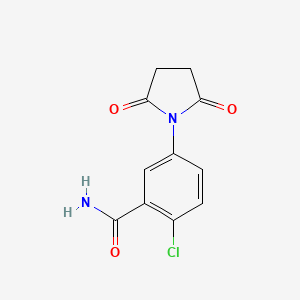
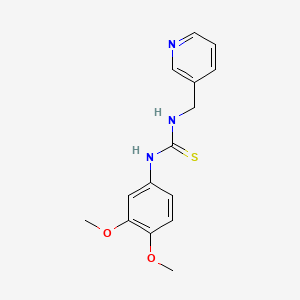
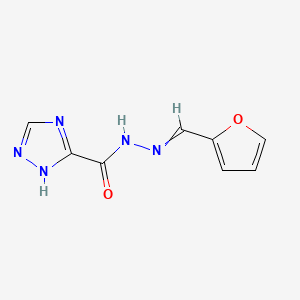
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
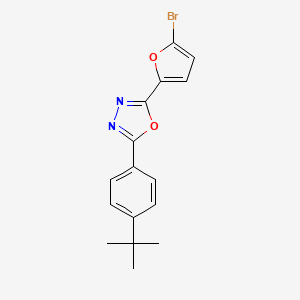
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
